Z-TRP-GLY-OH

Description

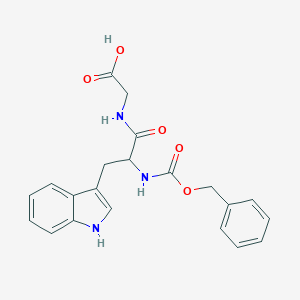

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5/c25-19(26)12-23-20(27)18(10-15-11-22-17-9-5-4-8-16(15)17)24-21(28)29-13-14-6-2-1-3-7-14/h1-9,11,18,22H,10,12-13H2,(H,23,27)(H,24,28)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMNNKBYQJXRAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10318663 | |

| Record name | 2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17388-70-4 | |

| Record name | NSC333734 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333734 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations of Z Trp Gly Oh

Fundamental Principles of Peptide Synthesis Applicable to Z-TRP-GLY-OH

The chemical synthesis of peptides is a systematic process that involves the sequential coupling of amino acids. nih.gov This process requires the use of protecting groups to prevent unwanted side reactions and to ensure the formation of the desired peptide sequence. biosynth.comcreative-peptides.com

Solution-phase peptide synthesis (SPPS), also known as classical peptide synthesis, was the pioneering method for creating peptides before the advent of solid-phase techniques. libretexts.org This strategy remains relevant for the synthesis of certain peptides, including Z-dipeptides like this compound. libretexts.orgnih.gov The core of this method involves the reaction of an N-protected amino acid with a C-protected amino acid in a suitable solvent.

The synthesis of a dipeptide such as this compound in solution typically involves the following steps:

Protection: The amino group of tryptophan is protected with a benzyloxycarbonyl (Z) group. The carboxyl group of glycine (B1666218) is often protected as a methyl or benzyl ester. libretexts.org

Coupling: The N-protected tryptophan (Z-Trp-OH) is coupled with the C-protected glycine (H-Gly-OR) using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC). nih.gov

Deprotection: The protecting group on the C-terminus of the dipeptide is removed. For instance, a benzyl ester can be cleaved by catalytic hydrogenolysis. libretexts.org

A key advantage of solution-phase synthesis is the ability to purify intermediates at each step, ensuring the high purity of the final product.

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for assembling peptides on a solid support, such as a resin. bachem.com This technique simplifies the purification process as the growing peptide chain remains attached to the solid phase, allowing for the easy removal of by-products and excess reagents by filtration and washing. bachem.com

The synthesis of a tryptophan-glycine sequence on a solid phase typically follows these steps:

Attachment: The C-terminal amino acid, glycine, is attached to a solid support.

Deprotection: The Nα-protecting group of the attached glycine is removed.

Coupling: The next amino acid, Nα-protected tryptophan, is added and coupled to the glycine.

Repetition: These deprotection and coupling steps are repeated until the desired peptide sequence is assembled.

Cleavage: The completed peptide is cleaved from the resin.

The synthesis of tryptophan-containing peptides using SPPS can present challenges. The indole (B1671886) side chain of tryptophan can be susceptible to modification during the cleavage step. peptide.com However, the use of milder cleavage conditions, as is common in the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, has been shown to improve the yields of tryptophan-containing peptides. nih.govcsic.es For instance, the synthesis of gramicidin (B1672133) A, a peptide containing multiple tryptophan residues, saw significantly improved yields with Fmoc chemistry compared to the more traditional Boc (tert-butoxycarbonyl) chemistry. nih.gov

Protecting groups are essential in peptide synthesis to prevent undesirable side reactions. biosynth.comcreative-peptides.com In the synthesis of this compound, the primary protecting group is the benzyloxycarbonyl (Z) group.

The benzyloxycarbonyl (Z) group is a well-established α-amino protecting group. creative-peptides.com Its advantages include the ease of preparation of Z-protected amino acids, their stability, and resistance to racemization during the activation of the carboxyl group for coupling. creative-peptides.com The Z group can be removed by methods such as catalytic hydrogenation (H2/Pd) or treatment with HBr in acetic acid. creative-peptides.com

For the tryptophan residue, while the indole side chain can sometimes be left unprotected, its protection can prevent side reactions. peptide.com In some synthetic strategies, particularly with Boc chemistry, the indole nitrogen is protected with a formyl group. peptide.com In Fmoc chemistry, a Boc group may be used to protect the tryptophan side chain. peptide.com The glycine residue does not have a reactive side chain and therefore does not require side-chain protection.

The choice of protecting groups follows the principle of orthogonality, meaning that one type of protecting group can be removed without affecting others present in the molecule. biosynth.com This allows for a controlled and stepwise synthesis of the peptide.

Chemo-Enzymatic Synthesis of this compound and Analogous Peptides

Chemo-enzymatic peptide synthesis (CEPS) utilizes enzymes to catalyze the formation of peptide bonds. nih.gov This approach offers several advantages over purely chemical methods, including mild reaction conditions, high stereoselectivity, and the avoidance of harsh chemicals and complex protection-deprotection steps. nih.govqyaobio.com

Several proteases, such as papain, α-chymotrypsin, and subtilisin, can be used to catalyze the synthesis of dipeptides. nih.govresearchgate.net These enzymes, which naturally hydrolyze peptide bonds, can be manipulated to favor the reverse reaction of synthesis. researchgate.net The synthesis of the dipeptide Bz-Arg-Gly-NH2 has been successfully catalyzed by subtilisin in a water/organic co-solvent system, achieving an 83% yield. nih.gov

The general mechanism involves the enzyme acting as a transferase, catalyzing the transfer of an acyl group from a donor to an amino acid nucleophile. researchgate.net This process typically involves the formation of an acyl-enzyme intermediate. researchgate.net

Interactive Table of Enzymes in Z-Dipeptide Synthesis

| Enzyme | Class | Typical Acyl Donor | Nucleophile |

| Papain | Cysteine Protease | Z-Trp-OR | H-Gly-OH |

| α-Chymotrypsin | Serine Protease | Z-Trp-OR | H-Gly-OH |

| Subtilisin | Serine Protease | Z-Trp-OR | H-Gly-OH |

Note: "OR" represents an ester group.

The enzymatic synthesis of peptides can be governed by two different control mechanisms: kinetic control and thermodynamic control. researchgate.netresearchgate.net

Thermodynamically Controlled Synthesis: In this approach, the reaction is allowed to reach equilibrium. researchgate.net Since the hydrolysis of the peptide bond is generally favored in aqueous solutions, the equilibrium must be shifted towards synthesis. researchgate.net This can be achieved by removing the product from the reaction medium (e.g., through precipitation), removing water, or adding organic solvents to suppress the ionization of the starting materials. researchgate.net This method is often slow and may result in lower yields. researchgate.net

Kinetically Controlled Synthesis: This strategy relies on the rapid formation of the peptide product before it can be hydrolyzed by the enzyme. researchgate.netwikipedia.org It requires the use of an activated acyl donor, such as an ester, which forms an acyl-enzyme intermediate. researchgate.net This intermediate then reacts with the amino group of the nucleophile (the second amino acid) to form the peptide bond. researchgate.net For this to be successful, the rate of aminolysis must be significantly faster than the rate of hydrolysis of the acyl-enzyme intermediate and the newly formed peptide. researchgate.net Only serine and cysteine proteases, which form this intermediate, can be used for kinetically controlled synthesis. researchgate.net

Interactive Comparison of Control Mechanisms

| Feature | Kinetically Controlled Synthesis | Thermodynamically Controlled Synthesis |

| Reaction Rate | Fast | Slow researchgate.net |

| Enzyme Type | Serine or Cysteine Proteases researchgate.net | Various Proteases |

| Acyl Donor | Activated (e.g., ester) researchgate.net | Unactivated (e.g., carboxylic acid) |

| Key Factor | Rate of aminolysis > Rate of hydrolysis researchgate.net | Shifting the reaction equilibrium researchgate.netresearchgate.net |

| Yield | Can be high | Often lower researchgate.net |

The choice between these two approaches depends on the specific enzyme, substrates, and reaction conditions. For the synthesis of this compound, a kinetically controlled approach using an ester of Z-Tryptophan as the acyl donor would likely be more efficient.

Optimization of Enzymatic Reaction Conditions for Peptide Coupling (e.g., solvent systems, temperature, pH)

The enzymatic synthesis of peptides, including this compound, offers a green and highly specific alternative to traditional chemical methods, minimizing the need for extensive side-chain protection and reducing the risk of racemization. The efficiency and yield of such enzymatic couplings are profoundly influenced by the reaction conditions. Key parameters that require careful optimization include the choice of solvent system, temperature, and pH.

Solvent Systems: The presence of organic solvents in the reaction medium is a critical factor. While enzymes are naturally active in aqueous environments, the low solubility of protected amino acids and peptides necessitates the use of water-miscible organic co-solvents. These co-solvents can, however, impact enzyme stability and activity. A "magic mixture" of dichloromethane (DCM), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) in a 1:1:1 ratio has been shown to be effective for synthesizing hydrophobic peptides by improving the swelling of the resin support in solid-phase synthesis. nih.gov Other solvents like dimethyl sulfoxide (DMSO) and the addition of 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to DMF can also enhance the polarity and solvation properties of the medium, thereby preventing peptide aggregation. nih.gov For instance, in an α-chymotrypsin-catalyzed peptide synthesis, conducting the reaction in a frozen aqueous solution at -24 °C led to a significant increase in yield to 90%. nih.gov

Temperature: The optimal temperature for protease-catalyzed peptide synthesis is dependent on the specific enzyme and substrates involved. Generally, aminolysis reactions are performed at around 40 °C, which often results in higher yields. nih.gov However, this is a generalization, and the thermal stability of the chosen enzyme must be considered to prevent denaturation and loss of catalytic activity.

pH: The pH of the reaction medium is a crucial parameter that affects both the ionization state of the substrates and the catalytic activity of the enzyme. A relatively high pH is often preferred for the initial nucleophilic attack by the incoming amino acid, as it favors the deprotonated state of the amino group. nih.gov However, a higher pH can also lead to the undesirable hydrolysis of the ester substrate in kinetically controlled synthesis. nih.gov Therefore, a compromise must be reached to balance the rates of aminolysis and hydrolysis. The optimal pH needs to be determined empirically for each specific enzyme-substrate system. For example, in the synthesis of the precursor tripeptide Z-Asp-Val-Tyr-OH using the industrial alkaline protease alcalase, pH was one of the key factors optimized to maximize the yield. researchgate.net

| Parameter | Condition | Effect on Enzymatic Peptide Coupling | Reference |

|---|---|---|---|

| Solvent System | Frozen aqueous solution (-24 °C) | Increased yield to 90% in α-chymotrypsin-catalyzed synthesis. | nih.gov |

| Solvent System | Addition of TFE or HFIP to DMF | Increases polarity and solvation, preventing peptide aggregation. | nih.gov |

| Temperature | Around 40 °C | Generally gives higher yields in protease-catalyzed aminolysis. | nih.gov |

| pH | Relatively high pH | Favors deprotonation of the amino group for nucleophilic attack. | nih.gov |

| pH | High pH | Can lead to hydrolysis of the ester substrate. | nih.gov |

Design and Evaluation of Activating Esters in Enzyme-Specific Activation Approaches

In kinetically controlled enzymatic peptide synthesis, the acyl donor is typically an amino acid ester. The nature of this ester group can significantly influence the reaction rate and yield by affecting its recognition by the enzyme. To overcome limitations with challenging peptide couplings, such as those involving sterically hindered amino acids, non-proteinogenic amino acids, or poor nucleophiles, specialized activating esters have been designed and evaluated. These esters often act as "substrate mimetics," mimicking the natural substrate of the enzyme to enhance the rate of acylation. google.com

Good examples of such activating esters include 4-guanidinophenyl (Gp) esters, carboxamidomethyl (Cam) esters, and trifluoroethyl (Tfe) esters. google.comdaneshyari.com The use of these esters can make enzyme-mediated couplings of weak nucleophiles and non-proteinogenic amino acid residues feasible. daneshyari.com While these active esters broaden the scope of enzymatic peptide synthesis, their chemical synthesis can be challenging and may require highly reactive coupling reagents that increase the risk of racemization. daneshyari.com

A significant advancement in this area is the discovery that Cam and Tfe esters can be efficiently synthesized enzymatically using a lipase or a protease. google.com Furthermore, a "two-enzyme-one-pot" approach has been developed where the activated ester is synthesized by one enzyme (e.g., Cal-B lipase) and is simultaneously used as a substrate by a second enzyme (e.g., Alcalase-CLEA) for peptide bond formation. daneshyari.com This chemoenzymatic strategy has been shown to produce dipeptides in high yields without noticeable side reactions, even when using equimolar amounts of the reactants. google.com

| Activating Ester | Enzyme System | Application/Advantage | Reference |

|---|---|---|---|

| 4-guanidinophenyl (Gp) esters | Trypsin-like proteases | Acts as a substrate mimetic, enhancing reaction rates. | google.com |

| Carboxamidomethyl (Cam) esters | Alcalase-CLEA | Useful for sterically demanding and non-proteinogenic acyl donors. Can be synthesized enzymatically. | daneshyari.com |

| Trifluoroethyl (Tfe) esters | Alcalase-CLEA | Effective for coupling poor nucleophiles. Can be synthesized enzymatically. | daneshyari.com |

Chemical Cleavage and Specific Modifications Involving this compound

Selective Cleavage at the Tryptophyl Residue (e.g., Ozonization, Hydrazine Treatment)

The selective cleavage of peptide bonds at specific amino acid residues is a crucial tool in protein chemistry for sequencing and the synthesis of large peptides via fragment condensation. The tryptophan residue, with its unique indole side chain, offers a target for such selective cleavage.

Oxidative Cleavage: Tryptophanyl peptide bonds can be selectively cleaved under acidic conditions using N-chlorosuccinimide (NCS). nih.gov The optimal conditions for this cleavage are 2 equivalents of NCS at pH 4-5 or in 50-80% acetic acid for 30 minutes at room temperature. nih.gov Under these conditions, other peptide bonds are resistant to cleavage, although methionine residues are oxidized to methionine sulfoxides. nih.gov This method has been successfully applied to several proteins, with cleavage yields ranging from 19-58%. nih.gov

Hydrazine Treatment: Hydrazinolysis is another chemical method used for the cleavage of peptide bonds. While it is known to convert arginine residues to ornithine, it also cleaves peptide bonds, predominantly at Gly-Xaa, Xaa-Gly, Asn-Xaa, and Xaa-Ser sequences. nih.govnih.gov The extent of peptide-bond cleavage is dependent on the duration of exposure to hydrazine, its concentration, and the temperature. nih.govnih.gov While not specific to tryptophan, the presence of a glycine residue in this compound makes the Trp-Gly bond a potential site for cleavage by hydrazine.

Nitration of Tryptophan Residues within Peptide Structures

The indole ring of tryptophan is susceptible to electrophilic substitution, including nitration. This modification can occur both in vitro and in vivo and is often associated with oxidative stress. Tryptophan can be nitrated by various nitrating agents, such as peroxynitrite or a peroxidase/hydrogen peroxide/nitrite system. nih.gov The resulting nitrotryptophan derivatives can be identified using techniques like MALDI-TOF mass spectrometry. nih.gov

The synthesis of nitrated tryptophan standards, such as 5-hydroxynitrotryptophan, can be achieved by reacting 5-hydroxytryptophan with tetranitromethane. nih.gov The reaction is typically carried out on ice in the dark. The progress of the reaction can be monitored by HPLC, and a yield of approximately 70% can be obtained after 6 hours. nih.gov It is important to note that prolonged reaction times can lead to multiple nitrations on the indole ring. nih.gov The presence of a nitro group can be confirmed by its lability and by treatment with dithionite, which provides additional evidence of the nitration of an aromatic amino acid derivative. nih.gov

| Nitrating Agent/System | Observation/Technique | Significance | Reference |

|---|---|---|---|

| Peroxynitrite | Antibody against 6-nitrotryptophan | Identified several tryptophan-nitrated proteins in vitro. | nih.gov |

| Peroxidase/H₂O₂/Nitrite | - | A known system for in vitro tryptophan nitration. | nih.gov |

| Tetranitromethane | MALDI-TOF MS, HPLC | Used for the synthesis of nitrotryptophan standards. | nih.gov |

Tryptophan-Selective Bioconjugation Strategies in Peptide Systems

The development of methods for the site-selective modification of proteins is of great importance for applications ranging from fundamental biology to therapeutics. Tryptophan, being one of the least abundant amino acids, is an attractive target for achieving site-selective bioconjugation. rsc.org

Several strategies have been developed for the selective modification of tryptophan residues in peptides and proteins:

Redox-Based Strategy: A novel approach utilizes N-sulfonyloxaziridines as oxidative cyclization reagents to achieve selective and rapid functionalization of tryptophan. nih.gov This method, termed Trp-CLiC (Tryptophan Chemical Ligation by Cyclization), demonstrates high efficiency comparable to traditional click reactions. nih.gov

Transition Metal-Free Method: An organoradical-based method allows for tryptophan-selective bioconjugation under ambient conditions without the need for toxic transition metals. nih.gov This strategy exhibits low cross-reactivity and preserves the higher-order structure of the protein. nih.gov

pH-Controlled Selectivity: Triazolinedione (TAD) reagents, initially reported for tyrosine modification, have been shown to also label tryptophan residues. rsc.org By lowering the pH of the aqueous buffer to 4, the selectivity can be shifted to favor tryptophan modification over tyrosine. rsc.org

Electrochemical Bioconjugation: A cost-effective method using a graphite felt electrode and a low-current methodology has been developed for the selective bioconjugation of tryptophan with thiophenols, achieving yields up to 92%. acs.org

| Strategy | Reagent/Method | Key Feature | Reference |

|---|---|---|---|

| Redox-Based (Trp-CLiC) | N-sulfonyloxaziridines | High efficiency, comparable to click chemistry. | nih.gov |

| Transition Metal-Free | Organoradical-based | Operates under ambient conditions, low cross-reactivity. | nih.gov |

| pH-Controlled | Triazolinedione (TAD) | Selectivity for tryptophan over tyrosine at pH 4. | rsc.org |

| Electrochemical | Graphite felt electrode, low current | Cost-effective, high yields with thiophenols. | acs.org |

Synthesis of Analogs and Derivatives of this compound for Research Applications

The synthesis of analogs and derivatives of peptides like this compound is a common strategy in medicinal chemistry and chemical biology to probe structure-activity relationships, improve biological activity, enhance stability, or introduce labels for detection and imaging.

One approach to creating derivatives is the synthesis of N-substituted glycine oligomers, also known as peptoids. nih.gov Peptoids are a class of peptide mimics where the side chain is attached to the backbone nitrogen atom rather than the α-carbon. This modification makes them resistant to proteolytic degradation. The synthesis of peptoids is straightforward and allows for the incorporation of a wide variety of structural elements. nih.gov

Another strategy for creating analogs is to substitute one or more of the amino acids with non-proteinogenic or D-amino acids. For example, the synthesis of a 32-β-aspartyl analog of cholecystokinin (pancreozymin)-27-33, which contains a Trp residue, has been reported. acs.org Such modifications can have profound effects on the peptide's conformation and biological activity.

Furthermore, the development of deuterated amino acids offers a way to create isotopically labeled analogs for use in NMR spectroscopy or neutron scattering studies. mdpi.com A direct deuteration method for amino acids has been developed, and while tryptophan was found to decompose under standard conditions, the addition of ammonia and reaction at a lower temperature suppressed decomposition and allowed for deuteration. mdpi.com

Incorporation of Modified Tryptophan Residues (e.g., 4-Nitro-Tryptophan)

The modification of tryptophan residues within a peptide is a key strategy for introducing novel functionalities and probing biological systems. While post-translational modifications of tryptophan can occur, a common and controlled chemical approach involves the synthesis of the modified amino acid followed by its incorporation into the peptide chain. nih.govbohrium.com

The synthesis of 4-nitro-tryptophan (4-NO2-Trp) provides a pertinent example. This nonproteinogenic amino acid can be produced enzymatically. biomedres.us The cytochrome P450 enzyme TxtE, found in the thaxtomin A biosynthetic pathway, is capable of regiospecifically nitrating L-tryptophan to yield L-4-nitro-tryptophan. biomedres.usdtic.mil This biocatalytic process uses nitric oxide, oxygen, and NADPH to achieve direct nitration on the aromatic indole ring of tryptophan. biomedres.us

Once the modified amino acid L-4-nitro-tryptophan is synthesized, it can be incorporated into a dipeptide structure analogous to this compound. This involves two primary steps:

N-terminal Protection: The amino group of L-4-nitro-tryptophan is protected with a benzyloxycarbonyl (Z) group to yield Z-(4-NO2-Trp)-OH.

Coupling: The resulting protected amino acid is then coupled with glycine (Gly-OH) using standard peptide coupling reagents to form the modified dipeptide, Z-(4-NO2-Trp)-Gly-OH.

This approach ensures the precise placement of the modified residue within the peptide sequence.

| Modification Method | Description | Example Reagent/System | Key Features |

|---|---|---|---|

| Enzymatic Nitration | Direct and regiospecific nitration of the tryptophan indole ring. | TxtE Enzyme System | High specificity for the C4 position; occurs under mild, biological conditions. biomedres.us |

| Chemical Nitration | Nitration using chemical agents, often resulting in multiple isomers. | Peroxynitrite (ONOO⁻) | Can lead to nitration at various positions on the indole ring and may cause other oxidative modifications. nih.gov |

| Incorporation of Pre-synthesized Residue | Standard peptide synthesis method where a modified amino acid is created first and then added to the peptide chain. | Standard Coupling Reagents (HBTU, DIC, etc.) | Provides excellent control over the position and identity of the modification. nih.gov |

Strategies for Chain Elongation and Segment Condensation from this compound

This compound is an ideal starting point for building longer peptides. With the N-terminus of tryptophan blocked by the Z-group, peptide chain extension occurs exclusively at the C-terminus of the glycine residue. wikipedia.org This can be achieved through either stepwise elongation or by using the dipeptide as a complete unit in a segment condensation approach. nih.gov

Chain Elongation

Stepwise chain elongation involves the sequential addition of amino acids to the C-terminal glycine of this compound. The process requires the activation of the glycine carboxyl group, making it susceptible to nucleophilic attack by the amino group of the incoming protected amino acid. wikipedia.org This activation is facilitated by coupling reagents, which are essential for efficient peptide bond formation while minimizing side reactions like racemization. nih.gov

The general procedure is as follows:

The carboxyl group of this compound is activated using a suitable coupling reagent.

A protected amino acid (e.g., Fmoc-Ala-OH) is added, and its free amino group couples with the activated carboxyl group of glycine, forming a new peptide bond.

The protecting group of the newly added amino acid is removed, allowing for the next coupling cycle.

| Coupling Reagent | Abbreviation | Mechanism/Type | Advantages |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Effective and widely used for forming amides and esters. wikipedia.org |

| Diisopropylcarbodiimide | DIC | Carbodiimide | Byproduct is a soluble urea, simplifying purification compared to DCC. wikipedia.org |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Uronium/Aminium Salt | Fast reaction times, high coupling efficiency, and suppresses racemization, especially with additives like HOBt. nih.gov |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | Highly efficient, particularly useful for sterically hindered couplings. masterorganicchemistry.com |

Segment Condensation

Segment condensation, or fragment condensation, is a convergent strategy where pre-synthesized peptide fragments are coupled together. nih.gov This approach is often more efficient for producing large peptides or proteins. acs.org this compound can be used as a protected dipeptide segment in such a synthesis.

In this strategy, the this compound dipeptide (the acyl-donor) is activated at its C-terminus and then reacted with another peptide fragment that has a free N-terminus (the acyl-acceptor). acs.org A major challenge in segment condensation is the risk of racemization at the C-terminal residue of the activated fragment (in this case, glycine). However, since glycine is achiral, using this compound as the activated segment completely avoids this issue, making it a highly advantageous building block.

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Solution-Phase Condensation | Protected peptide fragments are coupled in a suitable organic solvent. | Scalable for large-scale industrial production. wikipedia.org | Purification of intermediates can be complex and time-consuming. |

| Solid-Phase Fragment Condensation (SPFC) | An N-terminally deprotected peptide on a solid support is coupled with a protected fragment (like this compound) in solution. | Simplifies purification as excess reagents are washed away. acs.org | Coupling of large fragments can be slow and inefficient due to steric hindrance. |

| Depsipeptide Technique | A C-terminal depsipeptide unit is used to prevent the formation of optically labile oxazolones during activation. | Significantly reduces or eliminates racemization at the activated C-terminal residue. nih.gov | Requires synthesis of specialized depsipeptide fragments. |

V. Biochemical and Mechanistic Research on Tryptophan and Glycine Residues Within Peptide Systems

Tryptophan Metabolism and Associated Biochemical Pathways Relevant to Peptide Constituents

While Z-TRP-GLY-OH is a synthetic peptide, the metabolism of its constituent amino acid, L-tryptophan, is of significant biochemical relevance. In biological systems, free L-tryptophan is an essential amino acid and a precursor to a variety of bioactive molecules. nih.govscispace.com Its metabolic fate is primarily divided into two major pathways: the serotonin pathway and the kynurenine pathway. nih.govresearchgate.netresearchgate.net

The serotonin pathway accounts for a smaller fraction of tryptophan metabolism. nih.gov In this pathway, tryptophan is converted into the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT) and subsequently into the hormone melatonin, which regulates circadian rhythms. nih.govscispace.comyoutube.com This conversion is initiated by the enzyme tryptophan hydroxylase. nih.gov

The predominant metabolic route, accounting for over 90% of tryptophan degradation, is the kynurenine pathway . nih.govnih.gov This pathway is initiated by the cleavage of the tryptophan indole (B1671886) ring by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). nih.govyoutube.com The activation of these enzymes can be triggered by stress hormones like cortisol and inflammatory cytokines. youtube.com The kynurenine pathway generates several metabolites, including L-kynurenine, kynurenic acid, and quinolinic acid, which are involved in processes like immune response and excitatory neurotransmission. nih.govscispace.com Some of these metabolites are considered neuroprotective, while others can be neurotoxic. researchgate.net

In the context of peptides, the tryptophan residue itself is generally stable to these metabolic enzymes unless it is first released as a free amino acid through proteolytic cleavage. However, metabolites derived from gut microbiota can also transform tryptophan into various indole derivatives, which can influence host physiology. nih.gov

Table 1: Major Tryptophan Metabolic Pathways

| Pathway | Key Initiating Enzymes | Primary Products | Biological Significance |

| Serotonin Pathway | Tryptophan Hydroxylase (TPH) | Serotonin (5-HT), Melatonin | Neurotransmission, Mood Regulation, Circadian Rhythms |

| Kynurenine Pathway | Indoleamine 2,3-dioxygenase (IDO), Tryptophan 2,3-dioxygenase (TDO) | L-Kynurenine, Kynurenic Acid, Quinolinic Acid, NAD+ | Immune Modulation, Neurotransmission, Cellular Energy |

Enzymatic Interactions and Reaction Mechanisms with Tryptophan-Glycine Peptide Substrates

The peptide bond between tryptophan and glycine (B1666218), as found in this compound, can be a substrate for various proteolytic enzymes, known as proteases. These enzymes catalyze the cleavage of peptide bonds through hydrolysis. khanacademy.org The specificity of these enzymes is determined by the amino acid residues adjacent to the scissile bond.

Several common proteases exhibit a preference for cleaving peptide bonds adjacent to aromatic amino acids like tryptophan.

Chymotrypsin : This digestive enzyme preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic residues, particularly tryptophan, tyrosine, and phenylalanine. expasy.orglibretexts.org Therefore, chymotrypsin would be expected to cleave a Trp-Gly bond. However, the presence of a proline residue in the P1' position (the residue immediately following the cleavage site) can block this cleavage. expasy.org

Pepsin : Another digestive enzyme, pepsin, also shows a preference for cleaving at bulky and aromatic residues like tryptophan, phenylalanine, and tyrosine, either at the P1 or P1' position. expasy.org Its specificity is higher at very low pH. expasy.org

Conversely, the formation of the peptide bond is a condensation reaction. whiterose.ac.uk Computational studies on the formation of a dipeptide from two glycine molecules have shown that the process can be assisted by solvent molecules like water or methanol, which facilitate the necessary proton exchange. whiterose.ac.uknih.gov The reaction mechanism often involves a transition state with a six-atom ring structure. whiterose.ac.uknih.gov While this compound is typically synthesized chemically using protecting groups like the benzyloxycarbonyl ("Z") group, understanding the fundamental enzymatic and chemical principles of peptide bond formation and cleavage is crucial. lookchem.com

Table 2: Specificity of Proteases Relevant to Tryptophan-Containing Peptides

| Enzyme | Preferred Cleavage Site (P1 Position) | Cleavage of Trp-Gly Bond |

| Chymotrypsin | Tryptophan (Trp), Tyrosine (Tyr), Phenylalanine (Phe) expasy.orglibretexts.org | High |

| Pepsin | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Leucine (Leu) expasy.org | High |

| Trypsin | Lysine (Lys), Arginine (Arg) libretexts.org | Low / None |

| Arg-C proteinase | Arginine (Arg) expasy.org | None |

Molecular Recognition of Tryptophan Residues in Peptides by Host Molecules and Proteins

The indole side chain of tryptophan is frequently involved in molecular recognition events, allowing peptides containing this residue to bind specifically to host molecules and protein receptors. This recognition is driven by a combination of noncovalent interactions, including hydrophobic effects, π-π stacking, cation-π interactions, and hydrogen bonding. acs.orgnih.gov

Protein Binding Sites : In proteins, tryptophan residues are often found in binding pockets where they interact with ligands or other proteins. acs.org For example, in the enzyme tryptophan 2,3-dioxygenase (TDO), the L-tryptophan substrate binds in a pocket where its carboxylate and ammonium groups form specific hydrogen bonds and ion-pair interactions, while the indole ring is positioned for catalysis. nih.gov

Supramolecular Chemistry : Synthetic host molecules, such as crown ethers and cucurbiturils, have been designed to selectively bind tryptophan and tryptophan-containing peptides in aqueous solutions. nih.govbeilstein-journals.org For instance, a glucose-based naphtho crown ether has been shown to bind tryptophan with higher affinity than other amino acids, and it can also bind to tryptophan residues within tripeptides. beilstein-journals.org This binding is thought to be driven by a combination of hydrogen bonding with the peptide backbone and hydrophobic effects. beilstein-journals.org The recognition process can often be monitored by changes in fluorescence, owing to the intrinsic fluorescence of the tryptophan indole ring. beilstein-journals.org

The ability of the tryptophan side chain to participate in these diverse interactions makes it a critical residue for determining the binding specificity and affinity of peptides.

Stability and Oxidative Modifications of Tryptophan and Glycine Residues in Peptides

Both tryptophan and glycine residues can undergo modifications that affect the stability and integrity of a peptide. Tryptophan is particularly susceptible to oxidation, while glycine can be a site for radical formation. nih.govnih.govresearchgate.net

The stability of a tryptophan-containing peptide can be influenced by its neighboring amino acid residues. fao.org Tryptophan is highly susceptible to degradation by factors such as reactive oxygen species (ROS), light, heat, and metals. nih.govresearchgate.net

Glycine residues are particularly prone to hydrogen abstraction from their α-carbon, leading to the formation of a stabilized Cα-centered glycine radical (GLR). nih.govmdpi.com This radical formation is facilitated by the capto-dative effect, where the radical center is stabilized by an adjacent electron-donating amino group and an electron-withdrawing carbonyl group. nih.gov

The formation of a glycine radical induces significant structural changes:

Conformational Change : The radicalization forces the local peptide backbone into a more planar conformation. nih.gov

This process is relevant in the context of oxidative stress, where reactive species can initiate radical-mediated protein damage. mdpi.com

The indole ring of tryptophan is highly reactive and serves as a primary target for oxidative modification within peptides and proteins. nih.govnih.gov Exposure to various oxidants, including reactive oxygen species like hydroxyl radicals and singlet oxygen, can lead to a range of degradation products. nih.govresearchgate.net

Key oxidative modifications of tryptophan include:

Formation of Kynurenine (Kyn) : This involves the oxidative cleavage of the indole ring, resulting in a mass increase of +4 Da. nih.gov

Formation of N-formylkynurenine (NFK) : A precursor to kynurenine, NFK corresponds to a mass increase of +32 Da. nih.govresearchgate.net

Hydroxytryptophan (Wox1) : The addition of a single oxygen atom results in a +16 Da mass shift. nih.gov

Dihydroxytryptophan (Wox2) : This "doubly oxidized" tryptophan is isobaric with NFK, also showing a +32 Da mass increase. nih.gov

These modifications are irreversible and can have significant consequences for peptide integrity and function. researchgate.net The oxidation can alter the peptide's structure, hydrophobicity, and ability to engage in molecular recognition. It is important to note that some of these oxidative modifications can occur as artifacts during sample preparation and analysis, such as in gel electrophoresis, and must be interpreted with care. nih.gov

Table 3: Common Oxidative Modifications of Tryptophan Residues in Peptides

| Modification Product | Mass Change (Da) | Description |

| Kynurenine (Kyn) | +4 | Result of indole ring cleavage nih.gov |

| Hydroxytryptophan (Wox1) | +16 | Addition of one oxygen atom nih.gov |

| Hydroxykynurenine (KYNox1) | +20 | Combination of hydroxylation and kynurenine formation nih.gov |

| N-formylkynurenine (NFK) | +32 | Addition of two oxygen atoms, precursor to Kyn nih.govresearchgate.net |

| Dihydroxytryptophan (Wox2) | +32 | Addition of two oxygen atoms to the indole ring nih.gov |

Q & A

Q. What are the standard characterization techniques for confirming the structural integrity of Z-TRP-GLY-OH?

To validate the structure, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) for functional group analysis, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight confirmation. Comparative analysis with reference spectra from databases like PubChem or Reaxys is critical .

Q. How can researchers optimize the solid-phase synthesis of this compound to minimize racemization?

Racemization during synthesis can be mitigated by using low-base coupling conditions (e.g., HOBt/DIC in DMF), maintaining reaction temperatures below 4°C, and limiting coupling times to 30 minutes. Post-synthesis, chiral HPLC or circular dichroism (CD) spectroscopy should confirm enantiomeric purity .

Q. What solvent systems are most effective for solubilizing this compound in biochemical assays?

this compound exhibits limited solubility in aqueous buffers. Dimethyl sulfoxide (DMSO) or acetonitrile/water mixtures (≤20% organic phase) are recommended. Pre-sonication and incremental solvent addition can enhance dissolution. Stability studies (e.g., via UV-Vis spectroscopy) should confirm compound integrity in solution .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or MD simulations) guide the design of this compound derivatives with enhanced receptor binding?

Density functional theory (DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) influencing binding affinity, while molecular dynamics (MD) simulations assess conformational stability in receptor pockets. Pair these with in vitro binding assays (e.g., SPR or ITC) to validate computational predictions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?

Discrepancies may arise from variations in cell membrane permeability or assay conditions. Researchers should:

Q. How can isotopic labeling (e.g., 13C or 15N) of this compound improve mechanistic studies in metabolic pathways?

Isotopic labeling enables tracking via NMR or mass spectrometry. For example, 13C-labeled tryptophan residues can elucidate metabolic flux in tryptophan-dependent pathways. Couple this with pulse-chase experiments to quantify turnover rates .

Experimental Design & Reproducibility

Q. What controls are essential for ensuring reproducibility in this compound cytotoxicity assays?

Include:

- Vehicle controls (e.g., DMSO at equivalent concentrations).

- Positive controls (e.g., staurosporine for apoptosis).

- Cell viability normalization via ATP-based assays (e.g., CellTiter-Glo). Document batch-to-batch variability in compound synthesis .

Q. How should researchers design dose-response studies to account for this compound’s nonlinear pharmacokinetics?

Use a log-scale concentration range (e.g., 1 nM–100 µM) with at least 10 data points. Nonlinear regression models (e.g., Hill equation) can estimate EC50/IC50. Validate in multiple biological replicates and orthogonal assays .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing this compound’s synergistic effects in combination therapies?

Apply the Chou-Talalay method (combination index) or Bliss independence model. Use ANOVA with post-hoc tests (e.g., Tukey’s) for pairwise comparisons. Ensure power analysis determines sample sizes a priori .

Q. How can machine learning (ML) models predict this compound’s off-target interactions?

Train ML algorithms (e.g., random forests or neural networks) on chemical descriptor data (e.g., PubChem fingerprints) and known target databases (e.g., ChEMBL). Validate predictions with in vitro selectivity panels .

Ethical & Reporting Standards

Q. What metadata should accompany this compound studies to comply with FAIR data principles?

Include synthesis protocols (e.g., reagent lot numbers), raw analytical data (e.g., NMR FID files), and assay conditions (e.g., temperature, humidity). Deposit datasets in repositories like Zenodo or ChemRxiv with persistent identifiers (DOIs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.